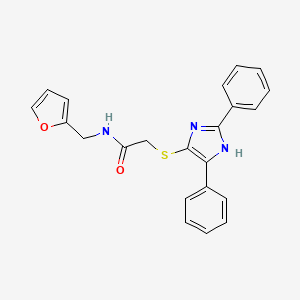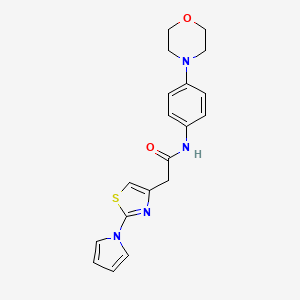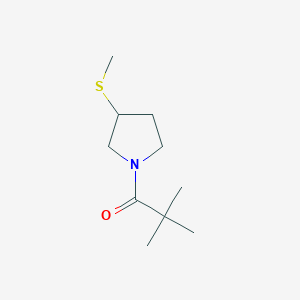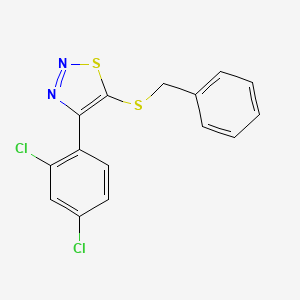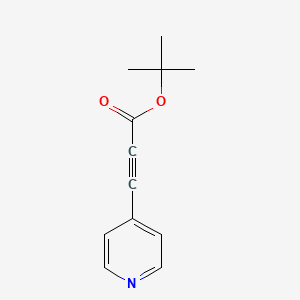
tert-Butyl 3-(pyridin-4-yl)propiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 3-(pyridin-4-yl)propiolate” is a chemical compound with the molecular formula C12H13NO2 . It has a molecular weight of 203.24 .
Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 203.24 . The boiling point and storage conditions are not specified .Wirkmechanismus
Tert-Butyl 3-(pyridin-4-yl)propiolate acts as a nucleophile in organic synthesis and forms covalent bonds with electrophiles. In coordination chemistry, it acts as a bidentate ligand and forms stable metal complexes. The mechanism of action of this compound in biological systems is not well understood and requires further investigation.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects in humans or animals. However, it may have toxic effects if ingested or inhaled and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using tert-Butyl 3-(pyridin-4-yl)propiolate in lab experiments include its high yield, scalability, and versatility. It can be used in various organic synthesis reactions and as a ligand in coordination chemistry. The limitations of using this compound include its potential toxicity and the lack of knowledge about its mechanism of action in biological systems.
Zukünftige Richtungen
Future research directions for tert-Butyl 3-(pyridin-4-yl)propiolate include investigating its potential applications in medicinal chemistry and material science. It can be used to prepare various pyridine derivatives that have potential applications as drugs or materials. In addition, its coordination chemistry properties can be further explored to prepare metal complexes that have potential applications in catalysis, sensing, and imaging. The mechanism of action of this compound in biological systems also requires further investigation to understand its potential therapeutic applications.
Synthesemethoden
The synthesis of tert-Butyl 3-(pyridin-4-yl)propiolate involves the reaction of pyridine-4-carboxylic acid with tert-butyl acetylene in the presence of a catalyst. The reaction proceeds through a one-pot, three-component reaction and yields this compound as a white solid. This method is efficient, scalable, and provides a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 3-(pyridin-4-yl)propiolate has various scientific research applications. It is widely used in organic synthesis to prepare various pyridine derivatives, which have potential applications in medicinal chemistry and material science. This compound is also used as a ligand in coordination chemistry to prepare metal complexes that have potential applications in catalysis, sensing, and imaging.
Eigenschaften
IUPAC Name |
tert-butyl 3-pyridin-4-ylprop-2-ynoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-12(2,3)15-11(14)5-4-10-6-8-13-9-7-10/h6-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULCGYUGPWFOJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C#CC1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


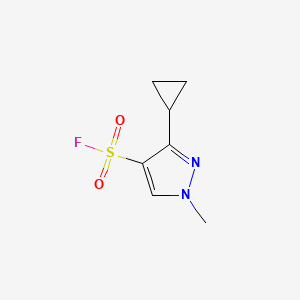
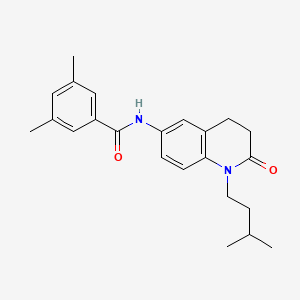
![Methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2791980.png)
![3-butyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2791981.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2791982.png)
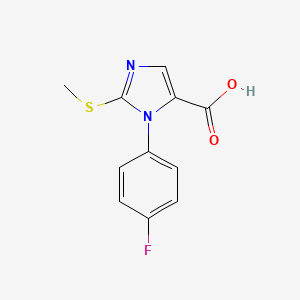
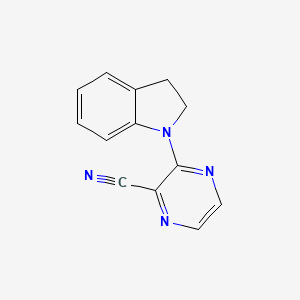
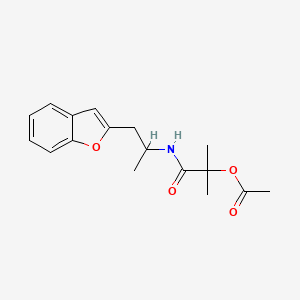
![5-[(E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enoyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B2791988.png)
